(2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone
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Overview
Description
(2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone is a complex organic compound with a unique structure that combines a bromophenyl group, a trifluoromethyl group, and a hexahydrocyclohepta[c]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone typically involves multiple steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Cyclization to form the hexahydrocyclohepta[c]pyrazol ring: This step involves the reaction of the bromophenyl and trifluoromethyl intermediates with a suitable hydrazine derivative under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its bromophenyl and trifluoromethyl groups can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure can be modified to improve pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties such as high thermal stability, chemical resistance, and unique electronic properties. Its trifluoromethyl group can impart hydrophobicity and enhance the performance of materials in various applications.
Mechanism of Action
The mechanism of action of (2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone
- (2-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone
- (2-iodophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone
Uniqueness
The uniqueness of (2-bromophenyl)[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone lies in its combination of a bromophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for selective substitution reactions, while the trifluoromethyl group enhances hydrophobicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N2O2/c17-12-8-5-4-6-10(12)14(23)22-15(24,16(18,19)20)11-7-2-1-3-9-13(11)21-22/h4-6,8,11,24H,1-3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRDDIGQNNDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(=NN(C2(C(F)(F)F)O)C(=O)C3=CC=CC=C3Br)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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